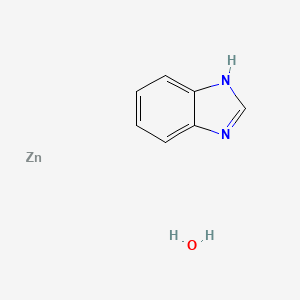

1H-benzimidazole;zinc;hydrate

Description

Significance of Benzimidazole (B57391) Derivatives in Coordination Chemistry Research

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a "privileged structure" in medicinal and coordination chemistry. Its derivatives are of considerable interest as ligands because their imidazole moiety provides a potential binding site for metal ions through its tertiary nitrogen atom. scispace.com This interaction leads to the formation of stable metal complexes with diverse and often enhanced properties. smolecule.com

The coordination chemistry of benzimidazole and its derivatives with transition metal ions is a rich and expansive field of study. researchgate.net These ligands can coordinate to metal ions in various modes, from simple monodentate binding to forming chelate rings, especially when the benzimidazole backbone is substituted with other potential donor atoms. scispace.comresearchgate.net This versatility allows for the construction of a wide array of coordination compounds, including mononuclear, dinuclear, and polymeric structures. mdpi.combohrium.com The resulting metal complexes are crucial in numerous applications, from catalysis in organic transformations and polymerization reactions to the development of new materials with specific magnetic or fluorescent properties. researchgate.netbohrium.com

Role of Zinc(II) Ions in Bioinorganic Chemistry and Complex Formation

Zinc(II) is an essential trace element in biological systems, playing critical catalytic and structural roles in a vast number of proteins—an estimated 10% of all human proteins. nih.govdtu.dk In living organisms, zinc is redox-inert, existing solely in the Zn(II) state. nih.govnih.gov Its coordination environment in proteins is typically fulfilled by nitrogen, oxygen, and sulfur donor atoms from amino acid side chains. nih.gov

The bioinorganic chemistry of zinc is dictated by its flexible coordination geometry; it can readily accommodate four, five, or six ligands, leading to tetrahedral, trigonal-bipyramidal, or octahedral complexes, respectively. sciforum.netnih.gov This adaptability is central to its function in enzymes, where it often acts as a Lewis acid, and in structural motifs like zinc fingers. researchgate.net

Overview of 1H-Benzimidazole Zinc Hydrate (B1144303) as a Representative Coordination Compound

1H-benzimidazole zinc hydrate is a coordination compound that exemplifies the principles outlined above. It consists of 1H-benzimidazole ligands, zinc(II) ions, and water molecules. smolecule.com In these structures, the zinc ion is typically coordinated by the nitrogen atoms of the benzimidazole ring and by oxygen atoms from water molecules.

The specific stoichiometry and coordination geometry can vary, leading to different hydrated forms. For instance, research has described the synthesis and structure of various zinc-benzimidazole complexes where the number of water molecules and the coordination number of the zinc ion differ. mdpi.comnih.gov A three-dimensional polymeric compound, {[Zn(C9H4N2O4)]·H2O}n, features a four-coordinated Zn(II) atom in a distorted tetrahedral geometry, bound to three oxygen atoms and one nitrogen atom from deprotonated 1H-benzimidazole-5,6-dicarboxylate ligands, with an uncoordinated water molecule present in the crystal lattice. nih.govresearchgate.net In another example, aquabis[2-(2-pyridyl)-1H-benzimidazolato]zinc(II), the zinc atom is in a square-pyramidal environment, chelated by two benzimidazole derivatives and with a water molecule in the apical position. iucr.org

The synthesis of these compounds often involves reacting a zinc salt, such as zinc chloride or zinc nitrate (B79036), with the benzimidazole derivative in a suitable solvent, sometimes under solvothermal conditions. bohrium.comnih.gov Characterization is typically performed using techniques like single-crystal X-ray diffraction, FTIR spectroscopy, and thermal analysis to elucidate the precise structure and bonding. mdpi.comresearchgate.netroyalsocietypublishing.org

The study of these representative compounds provides fundamental data on metal-ligand interactions and the structural possibilities within zinc-benzimidazole systems.

Below are tables detailing the crystallographic data for representative zinc-benzimidazole hydrate complexes.

Table 1: Crystal Data for Poly[[(μ-1H-benzimidazole-5,6-dicarboxylato)zinc(II)] monohydrate] nih.govresearchgate.net

| Property | Value |

| Formula | [Zn(C₉H₄N₂O₄)]·H₂O |

| Molecular Weight | 287.55 |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 6.4735 (5) |

| b (Å) | 8.1836 (6) |

| c (Å) | 18.4407 (12) |

| β (°) | 104.397 (2) |

| Volume (ų) | 946.25 (12) |

| Z | 4 |

Table 2: Crystal Data for Aquabis[2-(2-pyridyl)-1H-benzimidazolato]zinc(II) iucr.org

| Property | Value |

| Formula | [Zn(C₁₂H₈N₃)₂(H₂O)] |

| Molecular Weight | 471.81 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5448 (8) |

| b (Å) | 13.0525 (8) |

| c (Å) | 13.3493 (9) |

| β (°) | 102.731 (1) |

| Volume (ų) | 2132.1 (2) |

| Z | 4 |

Table 3: Crystal Data for Dichloro-bis[(Z)-1-styryl-benzimidazole]-zinc(II) mdpi.com (Note: This is an anhydrous example for comparison of a tetrahedral zinc-benzimidazole complex)

| Property | Value |

| Formula | C₃₀H₂₄Cl₂N₄Zn |

| Molecular Weight | 576.80 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.386(10) |

| b (Å) | 10.503(10) |

| c (Å) | 14.167(14) |

| α (°) | 97.98(2) |

| β (°) | 107.95(2) |

| γ (°) | 108.65(3) |

| Volume (ų) | 1344(2) |

| Z | 2 |

Properties

IUPAC Name |

1H-benzimidazole;zinc;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2.H2O.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-5H,(H,8,9);1H2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHKLJTWYRXDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC=N2.O.[Zn] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909531-29-9 | |

| Record name | ZIF 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909531-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 1h Benzimidazole Zinc Hydrate and Analogous Coordination Compounds

General Synthetic Strategies for Benzimidazole (B57391) Ligands

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science. researchgate.net Its synthesis is well-established, primarily relying on condensation reactions, with subsequent functionalization to create a diverse library of derivatives for various applications. nih.gov

The most prevalent method for constructing the benzimidazole ring system is the condensation reaction between an o-phenylenediamine (B120857) and a carbonyl-containing compound, such as a carboxylic acid, aldehyde, or orthoester. nih.govrsc.orgnih.gov This reaction involves the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the final benzimidazole product.

A variety of catalysts have been developed to promote this transformation under milder conditions and with higher yields. rsc.orgnih.gov These include Lewis acids, metal nanoparticles, and solid-supported reagents. For example, zinc oxide nanoparticles (ZnO NPs) have been used as an efficient, recyclable catalyst for the cyclocondensation of o-phenylenediamine with substituted aromatic aldehydes. mdpi.comnih.gov Similarly, zinc triflate has been shown to be an effective catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes in refluxing ethanol. scirp.org

The choice of reactants and catalysts can significantly influence the reaction's efficiency and the types of substituents that can be incorporated into the benzimidazole core.

Table 1: Selected Catalysts for Benzimidazole Synthesis via Condensation

| Catalyst | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Zinc Oxide Nanoparticles (ZnO NPs) | o-phenylenediamine, Aromatic Aldehydes | Ethanol, 70°C | High yield, short reaction time, recyclable catalyst. nih.govmdpi.com |

| Zinc Triflate (Zn(OTf)₂) | o-phenylenediamine, Aldehydes | Ethanol, Reflux | Efficient, applicable to various substituted aldehydes. scirp.org |

| Ammonium Chloride (NH₄Cl) | o-phenylenediamine, Carbonyl Compounds | Chloroform, Room Temp. | Environmentally benign, commercially available. nih.gov |

| p-Toluenesulfonic acid (p-TsOH) | o-phenylenediamines, Aldehydes | Grinding, Solvent-free | Short reaction time, high efficiency, simple product isolation. nih.gov |

Once the basic benzimidazole scaffold is formed, it can be further modified to introduce specific functional groups. This "late-stage functionalization" is crucial for tuning the electronic and steric properties of the ligand, which in turn affects its coordination behavior and the properties of the resulting metal complex. researchgate.net Functionalization can occur at the nitrogen atoms (N-1 and N-3) or the carbon atoms of the fused benzene (B151609) ring (C-4, C-5, C-6, and C-7). researchgate.net

Common functionalization strategies include:

N-Alkylation/N-Arylation: The acidic N-H proton of the imidazole (B134444) ring can be readily deprotonated by a base, allowing for substitution reactions with alkyl or aryl halides to introduce various groups at the N-1 position.

C-H Functionalization: Direct functionalization of the C-H bonds on the benzimidazole core represents an atom-economical approach to introduce new substituents. For example, copper-catalyzed methods have been developed for the aerobic oxidative C-H amination to synthesize functionalized benzimidazoles. rsc.org

These derivatization methods allow for the synthesis of tailored benzimidazole ligands designed to form specific coordination architectures with metal ions like zinc.

Targeted Synthesis of 1H-Benzimidazole Zinc Hydrate (B1144303) Complexes

The synthesis of a specific complex like 1H-benzimidazole zinc hydrate involves the direct reaction of the parent ligand, 1H-benzimidazole, with a suitable zinc precursor under controlled conditions.

The most direct pathway to synthesize benzimidazole zinc complexes is the reaction of a benzimidazole derivative with a zinc(II) salt. nih.govnih.gov The zinc salt provides the metal center, while the benzimidazole acts as a nitrogen-donor ligand. Common zinc precursors include hydrated salts, which can also serve as the source for the hydrate water molecules in the final complex.

Typical zinc salts used in these syntheses include:

Zinc chloride (ZnCl₂) and its hydrates (e.g., ZnCl₂·2H₂O) nih.gov

Zinc acetate (B1210297) (Zn(CH₃COO)₂) and its hydrates rsc.org

Zinc nitrate (B79036) (Zn(NO₃)₂) researchgate.net

Zinc perchlorate (B79767) (Zn(ClO₄)₂) researchgate.net

The reaction is typically carried out by dissolving the benzimidazole ligand and the zinc salt in a suitable solvent and allowing the complex to precipitate or crystallize. nih.gov For instance, zinc coordination compounds with benzimidazole derivatives have been synthesized by dissolving the ligand and zinc chloride dihydrate in ethanol, mixing them for several hours at room temperature, and allowing the resulting complex to precipitate. nih.govnih.gov

The formation and structure of zinc-benzimidazole complexes are highly sensitive to the reaction conditions. Key parameters that must be controlled include pH, solvent, and temperature.

Solvents: The choice of solvent is crucial for dissolving the precursors and facilitating the reaction. Common solvents include ethanol, methanol, and dimethylformamide (DMF). scirp.orgnih.govrsc.org The solvent's polarity and coordinating ability can influence the solubility of the resulting complex and may even become incorporated into the final structure.

Temperature: Temperature affects reaction kinetics and can determine the thermodynamic versus kinetic product. In the synthesis of coordination polymers and MOFs, temperature is a key parameter for controlling crystal growth and morphology. For example, in the direct synthesis of zinc(II)-benzimidazole-acetate (Zn(Bim)OAc) MOF nanosheets, adjusting the synthesis temperature allowed for the tuning of the product's morphology from nanosheets to nanobelts. osti.govresearchgate.net

Table 2: Effect of Reaction Conditions on Zinc-Benzimidazole Complex Formation

| Parameter | Influence | Example |

|---|---|---|

| pH | Affects ligand protonation state and final structure of coordination polymers. | The construction of two different zinc coordination polymers was achieved by adjusting the pH from 3.5 to 5.5, leading to different 2D and 3D networks. researchgate.net |

| Temperature | Controls reaction kinetics, crystal growth, and product morphology. | Adjusting temperature during the synthesis of Zn(Bim)OAc MOFs can tune the morphology from nanosheets to nanobelts. osti.gov |

| Solvent | Influences precursor solubility and can coordinate to the metal center. | Ethanol is commonly used to dissolve benzimidazole derivatives and zinc salts, facilitating complex formation via precipitation. nih.gov |

| Precursor Salt | The counter-ion (e.g., Cl⁻, NO₃⁻, OAc⁻) can coordinate to the zinc center or influence the crystal packing. | Reactions between benzimidazole and various zinc salts (ZnX₂) yield different adducts depending on the counter-ion X. researchgate.net |

Preparation of Diverse Benzimidazole Zinc Coordination Polymers and Metal-Organic Frameworks

By employing bifunctional or multifunctional benzimidazole-based ligands, it is possible to move beyond simple mononuclear or dinuclear complexes to construct extended, multidimensional architectures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). tandfonline.com These materials are built from metal nodes (zinc ions) connected by organic linkers (benzimidazole derivatives).

The synthesis of these extended structures often employs solvothermal or hydrothermal techniques, where reactions are carried out in a sealed vessel at elevated temperatures. tandfonline.com This approach facilitates the formation of highly crystalline materials. For example, a 3D Zn(II) coordination polymer with a polycatenated structure was prepared via hydrothermal synthesis using a zinc salt, a flexible dicarboxylate ligand, and a rigid bis(imidazole)-containing coligand. tandfonline.com

In another example, two-dimensional MOF nanosheets of zinc(II)-benzimidazole-acetate (Zn(Bim)OAc) were prepared via a direct synthesis method. osti.govresearchgate.net The structure consists of zinc ions linked by both benzimidazole and acetate groups to form layers. The ability to prepare these materials as nanosheets is critical for applications such as molecular sieve membranes. researchgate.net The strategic selection of benzimidazole linkers with varying geometries and functionalities allows for the rational design and construction of a wide array of zinc-based CPs and MOFs with tailored pore sizes and properties.

Advanced Structural Elucidation and Coordination Chemistry of 1h Benzimidazole Zinc Hydrate Complexes

Coordination Geometry and Environment of Zinc(II) Centers

The zinc(II) ion, with its d¹⁰ electron configuration, does not have any crystal field stabilization energy and can thus adopt various coordination geometries, primarily dictated by the size, charge, and steric bulk of the coordinating ligands. In 1H-benzimidazole zinc hydrate (B1144303) complexes, this flexibility leads to several observed geometries, most commonly tetrahedral, but also trigonal bipyramidal and octahedral arrangements.

Tetrahedral Geometry: A distorted tetrahedral geometry is frequently observed for zinc(II) in these complexes. For instance, in the complex {[Zn(C₉H₄N₂O₄)]·H₂O}n, the Zn(II) atom is four-coordinated by three oxygen atoms and one nitrogen atom from the 1H-benzimidazole-5,6-dicarboxylate ligands, resulting in a distorted tetrahedral arrangement nih.gov. Similarly, in two other zinc(II) complexes derived from benzimidazole (B57391) derivatives, [Zn(L1)Cl₂]·DMF and Zn(L2)Cl₂, the zinc center is coordinated by two nitrogen atoms and two chlorine atoms, also forming a distorted tetrahedron researchgate.net. The mononuclear complex [Zn(S-2-BIT)₃(O-SO₃)(CH₃OH)₂], where 2-BIT is 2-benzimidazolethiole, also exhibits a distorted tetrahedral arrangement around the Zinc(II) atom, formed by three sulfur atoms from the ligand and one oxygen atom from the sulfate (B86663) ion ekb.eg.

Trigonal Bipyramidal Geometry: Five-coordinate zinc(II) complexes, often with a distorted trigonal bipyramidal geometry, are also documented. In the complex [(HL)₂ZnCl]Cl·H₂O (where HL is 1H-benzimidazol-2-ylmethanamine), the zinc center adopts a distorted trigonal bipyramidal geometry semanticscholar.org. Another example is found in a bimetallic zinc complex, [Zn₂L1₂], where each zinc center is five-coordinate, coordinated by two nitrogen and two oxygen atoms from one ligand and one nitrogen atom from the benzimidazole of another ligand rsc.org.

Octahedral Geometry: Although less common for simple 1H-benzimidazole hydrates, six-coordinate octahedral geometries can be achieved, particularly with multidentate benzimidazole-containing ligands or in the presence of multiple water molecules. For example, in a dinuclear zinc complex bridged by a pyridinolate oxygen, the two Zn²⁺ ions have a slightly distorted octahedral geometry nih.gov.

The specific geometry adopted by the zinc(II) ion can be quantified using the τ index, which helps to distinguish between square planar (τ = 0) and tetrahedral (τ = 1) geometries for four-coordinate complexes, or between trigonal bipyramidal (τ = 1) and square pyramidal (τ = 0) for five-coordinate complexes.

Interactive Data Table: Coordination Geometries of Selected 1H-Benzimidazole Zinc Hydrate Complexes

| Compound | Coordination Number | Geometry | Ligands | Reference |

| {[Zn(C₉H₄N₂O₄)]·H₂O}n | 4 | Distorted Tetrahedral | 1H-benzimidazole-5,6-dicarboxylate, H₂O | nih.gov |

| [Zn(L1)Cl₂]·DMF | 4 | Distorted Tetrahedral | 2-[2-(benzimidazol-2-yl)-phenyl]-1-methyl-benzimidazole, Cl⁻, DMF | researchgate.net |

| Zn(L2)Cl₂ | 4 | Distorted Tetrahedral | 1,2-bis(1-methyl-benzimidazol-2-yl)benzene, Cl⁻ | researchgate.net |

| [(HL)₂ZnCl]Cl·H₂O | 5 | Trigonal Bipyramidal | 1H-benzimidazol-2-ylmethanamine, Cl⁻, H₂O | semanticscholar.org |

| [Zn₂L1₂] | 5 | Distorted | 8-hydroxyquinoline-derived ligand with benzimidazole | rsc.org |

| Dinuclear Zn(II) complex with B1 ligand | 6 | Distorted Octahedral | Hydroxypyridinecarboxylate, H₂O | nih.gov |

The 1H-benzimidazole ligand and its derivatives are highly versatile, capable of exhibiting a range of binding modes. The specific mode of coordination is a key factor in determining the dimensionality and topology of the resulting zinc complex.

Monodentate Coordination: In its simplest binding mode, the 1H-benzimidazole ligand coordinates to the zinc(II) center through one of its nitrogen atoms, typically the imine nitrogen. This monodentate coordination is common in simpler complexes or when the ligand is present in excess. In the mononuclear compound diaquabis(nitrato-O)bis[2-(4-pyridyl)-1H-benzimidazole-N]zinc(II), the pyridinyl-benzimidazole molecules coordinate in a monodentate fashion via a nitrogen atom of the pyridine (B92270) ring nih.gov.

Bidentate and Chelating Coordination: When functional groups are present on the 1H-benzimidazole ring, typically at the 2-position, the ligand can act in a bidentate manner, forming a chelate ring with the zinc(II) ion. This is observed in complexes with ligands such as 1H-benzimidazol-2-ylmethanamine, where both the imine nitrogen of the benzimidazole ring and the nitrogen of the aminomethyl group can coordinate to the same metal center semanticscholar.org. Similarly, iminophenolate ligands with a thiophen-2-ylmethanimine side arm can coordinate to zinc in a bidentate fashion through the nitrogen and oxygen atoms rsc.org.

Bridging Coordination: The 1H-benzimidazole ligand can also act as a bridging ligand, connecting two or more zinc(II) centers. This bridging can occur in a μ₂-fashion, where the two nitrogen atoms of the imidazole (B134444) ring coordinate to different metal ions. This is a crucial binding mode for the formation of coordination polymers. In some structures, benzimidazole derivatives, along with other co-ligands like carboxylates, can form bridges leading to one-, two-, or three-dimensional polymeric networks nih.gov.

The hydrate (water) molecules also play a significant role in the coordination sphere. They can act as terminal ligands, occupying coordination sites on the zinc(II) ion, or they can be involved in bridging between adjacent metal centers. In many cases, water molecules are not directly coordinated to the metal but are present as lattice water, stabilizing the crystal structure through hydrogen bonding.

Crystallographic Studies via Single Crystal X-ray Diffraction

Crystallographic studies have revealed a rich diversity in the molecular and crystal structures of these complexes. For instance, the crystal structure of {[Zn(C₉H₄N₂O₄)]·H₂O}n shows a three-dimensional polymeric structure where the zinc(II) ion is tetrahedrally coordinated nih.gov. The synthesis and characterization of four new solid-state zinc(II) complexes with benzimidazole derivatives have been reported, with their crystal structures elucidated to understand the bonding and stoichiometry nih.govnih.govmdpi.comresearchgate.net. The crystal structure of a zinc(II) complex with a 2-benzimidazolethiole ligand was found to crystallize in the triclinic P-1 space group, with a distorted tetrahedral arrangement around the zinc(II) atom ekb.eg.

Interactive Data Table: Crystallographic Data for a Representative 1H-Benzimidazole Zinc Hydrate Complex

| Parameter | {[Zn(C₉H₄N₂O₄)]·H₂O}n nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.4735 (5) |

| b (Å) | 8.1836 (6) |

| c (Å) | 18.4407 (12) |

| β (°) | 104.397 (2) |

| V (ų) | 946.25 (12) |

| Z | 4 |

| R₁ [I > 2σ(I)] | 0.026 |

| wR₂(all data) | 0.072 |

Beyond the primary coordination bonds, non-covalent interactions play a pivotal role in the stabilization and organization of the crystal structures of 1H-benzimidazole zinc hydrate complexes. Hydrogen bonding and π-π stacking are the most prominent of these interactions.

π-π Stacking: The planar aromatic rings of the 1H-benzimidazole ligands can engage in π-π stacking interactions, which contribute to the stabilization of the crystal packing. These interactions occur between parallel, offset, or edge-to-face oriented benzimidazole rings of adjacent complex units. The efficacy of these stacking phenomena can be influenced by the presence of bulky substituents on the benzimidazole ring researchgate.net. The crystal structures of zinc(II) complexes with benzimidazole derivatives are often stabilized by a combination of π–π stacking and hydrogen bonds nih.gov. The interplay of hydrogen bonding and π-stacking interactions is a key factor in the formation of the solid-state structures rsc.org.

The combination of the coordination preferences of the zinc(II) ion, the versatile binding modes of the 1H-benzimidazole ligand, and the directional nature of intermolecular interactions leads to the formation of extended supramolecular architectures. These can range from simple one-dimensional (1D) chains to more complex two-dimensional (2D) layers and three-dimensional (3D) frameworks.

1D Chains: Bridging benzimidazole ligands or other co-ligands can link zinc(II) centers into infinite one-dimensional chains. These chains can then be further organized into higher-dimensional structures through intermolecular forces.

2D Layers: The interconnection of 1D chains through either coordination bonds or strong hydrogen bonding networks can result in the formation of 2D sheets or layers. In some zinc(II) coordination polymers, 1D chains are linked to generate 2D layers researchgate.net. The interactions between these layers, such as van der Waals forces, hydrogen bonding, or π-π stacking, determine the final 3D packing rsc.org.

3D Frameworks: The use of multidentate benzimidazole-based ligands or a combination of bridging ligands can lead to the construction of robust 3D frameworks. These frameworks can be dense or contain channels and cavities that can encapsulate solvent molecules or other guest species. For instance, a 3D coordination polymer of zinc has been constructed using 1H-benzimidazole-5,6-dicarboxylic acid nih.gov. Other examples include 3D open frameworks with channels that can be filled with template molecules acs.org. The construction of 3D coordination polymers with imidazole-dicarboxylate and bipyridyl building blocks has also been reported acs.org.

The rational design and synthesis of these supramolecular architectures are of great interest due to their potential applications in areas such as catalysis, gas storage, and sensing. The ability to control the dimensionality and topology of the network by tuning the ligands and reaction conditions is a key challenge in this field.

Ligand Design Principles and Their Impact on Coordination Properties

Role of Substituents on Benzimidazole Ligands in Complex Stability and Structure

Substituents on the benzimidazole ring play a critical role in modulating the electronic and steric properties of the ligand, which in turn significantly impacts the stability and structural features of its zinc complexes. These effects can be broadly categorized into electronic effects, which alter the electron density on the coordinating nitrogen atom, and steric effects, which impose spatial constraints around the metal center.

Electronic Effects of Substituents:

The stability of metal complexes is often quantified by their formation constants (log K). A higher log K value indicates greater stability. Studies on various bivalent metal ion complexes with substituted benzimidazoles have provided insights into these trends. For instance, the formation constants for Zn(II) complexes with different benzimidazole derivatives have been determined pH-metrically, demonstrating the influence of substituents on complex stability.

| Ligand | Substituent | Log K₁ (Zn(II)) | Reference |

| 4(or 7)-methylbenzimidazole | -CH₃ (EDG) | 4.55 | niscpr.res.in |

| 2-(2'-hydroxyphenyl)benzimidazole | -C₆H₄OH (potential for additional coordination) | 9.80 | niscpr.res.in |

| 2-(2'-hydroxy-5'-bromophenyl)benzimidazole | -Br (EWG) on phenyl ring | 9.10 | niscpr.res.in |

Note: The data is illustrative and compiled from literature. Direct comparison should be made with caution due to variations in experimental conditions.

The Irving-Williams series, which describes the relative stabilities of complexes of high-spin divalent metal ions, generally follows the order Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). However, for benzimidazole complexes, it has been observed that Zn(II) complexes can exhibit enhanced stability compared to other members of the series, which is attributed to its filled 3d¹⁰ orbital configuration ftstjournal.com.

Steric Effects of Substituents:

Beyond electronic effects, the size and position of substituents can exert significant steric hindrance, influencing the coordination number and geometry of the zinc center. Bulky substituents near the coordinating nitrogen atom can prevent the close approach of other ligands or solvent molecules, often resulting in a lower coordination number. For example, complexes with sterically demanding ligands may favor a four-coordinate tetrahedral geometry over a six-coordinate octahedral geometry.

In some cases, steric bulk can lead to the formation of complexes with a 1:1 metal-to-ligand stoichiometry, even when a higher ratio might be expected based on electronic factors alone. This is because the steric hindrance from the bulky arms of the ligand prevents the coordination of additional ligands scispace.com. The interplay between the ligand's steric profile and the choice of counter-anions or solvent molecules can also lead to the formation of different polymeric structures, such as one-dimensional zig-zag chains or three-dimensional interpenetrated networks core.ac.uk.

Structural analysis of zinc(II) complexes with bis-benzimidazole ligands bearing different substituents on the nitrogen atoms has confirmed the impact of these groups on the final structure. X-ray crystallography has been instrumental in elucidating the precise coordination environment and the conformational arrangement of the ligands within the crystal lattice researchgate.net. For instance, in complexes of the type [H(sebenzimMe)]₂MCl₂ (where M = Zn, Cd, Hg and H(sebenzimMe) is 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone), the bond lengths and the nature of hydrogen bonding interactions are influenced by the metal and halide ions nih.gov.

Ligand Flexibility and Conformation in Metal-Ligand Binding

The flexibility of the benzimidazole ligand, particularly in multi-dentate systems where benzimidazole units are connected by a linker, is a crucial factor in determining the coordination geometry and the stability of the resulting zinc complex. The ability of a ligand to adopt a specific conformation to satisfy the geometric preferences of the metal ion is a key aspect of the chelate effect and the principle of preorganization.

Flexible ligands, often containing sp³-hybridized carbon linkers, can bend and rotate to position their donor atoms in optimal locations for coordination. This conformational adaptability allows for the formation of stable chelate rings and can accommodate different coordination numbers and geometries of the zinc(II) ion, which itself is known for its flexible coordination sphere. The conformation of these flexible linkers can be influenced by factors such as the presence of different counter-anions, which can affect the resulting supramolecular architecture core.ac.uk.

Upon coordination to a metal center, a flexible ligand often becomes more rigid, with its conformation locked into a specific arrangement. This can be observed through X-ray crystal structure analysis, which provides a snapshot of the ligand's conformation in the solid state. For example, in bis-benzimidazole ligands with olefinic bridges, the planarity of the benzimidazole rings and the bridge can be influenced by the substituents on the nitrogen atoms researchgate.net.

The conformational changes upon binding can be subtle, involving rotations around single bonds to minimize steric strain and maximize orbital overlap for the coordinate bond. In more complex systems, such as those involving macrocyclic or cage-like ligands incorporating benzimidazole moieties, the ligand's pre-organized conformation plays a significant role in the selective binding of the zinc ion.

The study of conformational isomerism in coordinated ligands is essential for understanding the dynamic behavior of these complexes in solution. While solid-state structures provide valuable information, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to study the conformational dynamics and potential rotational barriers in solution.

| Complex | Ligand Feature | Observation | Implication |

| [ZnI₂(µ-bbd)]n | Flexible butane (B89635) linker | Adopts a specific conformation leading to a 1D zig-zag polymer | Ligand flexibility allows for the formation of extended structures. |

| Zinc(II) complex with 1,3-bis(2'-benzimidazolylimino)isoindoline | Bulky benzimidazole arms | Forms only 1:1 metal:ligand complexes | Steric hindrance dictates stoichiometry and coordination. |

| [H(sebenzimMe)]₂ZnX₂ | N-H moieties | Intramolecular N-H···X hydrogen bonding | Ligand conformation facilitates stabilizing intramolecular interactions. |

This table provides illustrative examples of how ligand flexibility and conformation influence the structure of zinc-benzimidazole complexes.

Spectroscopic Characterization Techniques for 1h Benzimidazole Zinc Hydrate Complexes

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Bond Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, is fundamental in characterizing the bonding within 1H-benzimidazole zinc hydrate (B1144303). By comparing the spectra of the complex to that of the free 1H-benzimidazole ligand, researchers can identify frequency shifts that signify coordination.

Key vibrational modes observed in the infrared spectra include the N-H stretching, which appears at 3306 cm⁻¹ vulcanchem.com, and a broad band for the O-H stretching of the hydrate molecules, typically found near 3200 cm⁻¹ vulcanchem.com. The coordination of the zinc ion to the nitrogen atoms of the benzimidazole (B57391) ring is confirmed by the appearance of new bands in the far-infrared region, specifically the Zn-N stretching vibrations, which are identified in the range of 450–490 cm⁻¹ vulcanchem.com.

Upon complexation, the characteristic ν(C=N) and ν(C=C) vibrations of the benzimidazole ring, which occur in the 1609–1539 cm⁻¹ and 1447–1411 cm⁻¹ ranges for the free ligand, shift to different frequencies nih.gov. For instance, in one zinc complex, these peaks were observed at 1621 cm⁻¹ and 1433 cm⁻¹ nih.gov. The in-plane bending vibrations of the N-H group, found near 1590 cm⁻¹ in related zinc-benzimidazole compounds, can shift, indicating changes in hydrogen bonding interactions upon complex formation semanticscholar.org. Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the Zn-N bond, helping to build a complete picture of the molecule's vibrational framework semanticscholar.org.

Table 1: Key FT-IR Vibrational Frequencies for 1H-Benzimidazole Zinc Hydrate and Related Complexes

| Vibrational Mode | Frequency (cm⁻¹) | Observation | Reference |

| O-H Stretch (Hydrate) | ~3200 | Broad band confirming water of hydration. | vulcanchem.com |

| N-H Stretch | 3306 | Indicates the presence of the benzimidazole N-H group. | vulcanchem.com |

| C=N / C=C Stretch | 1621 / 1433 | Shifted from free ligand, indicating coordination. | nih.gov |

| N-H In-plane Bend | ~1590 | Position indicates hydrogen bonding environment. | semanticscholar.org |

| Zn-N Stretch | 450-490 | Confirms coordination of nitrogen to the zinc ion. | vulcanchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Solution-State Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of 1H-benzimidazole zinc hydrate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms within the molecule.

In the ¹H NMR spectrum of zinc-benzimidazole complexes, the protons of the benzimidazole ring typically show downfield shifts upon coordination to the zinc ion vulcanchem.com. For example, the aromatic protons are observed in the δ 7.38–7.00 ppm range, confirming metal coordination vulcanchem.com. The NH proton signal, often seen around δ 12-13 ppm in free benzimidazoles, can also shift or broaden upon complexation, providing further evidence of the interaction with the metal center nih.govmdpi.com. In some cases, the dynamic behavior of these complexes in solution, such as the breaking and formation of N→Zn bonds, can be observed through NMR studies semanticscholar.org.

The ¹³C NMR spectra likewise show shifts in the signals of the benzimidazole carbons upon coordination. These changes in chemical shifts for both proton and carbon nuclei are indicative of the altered electron density distribution within the benzimidazole ring system due to the formation of the Zn-N bond nih.govnih.gov.

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for Zinc-Benzimidazole Complexes

| Proton | Chemical Shift (ppm) | Solvent | Observation | Reference |

| Aromatic-H | 7.38–7.00 | Deuterated Solvents | Downfield shift confirms metal coordination. | vulcanchem.com |

| Aromatic-H | 8.00–6.67 | DMSO-d₆ | Complex pattern indicating coordination. | nih.gov |

| NH Proton | ~12.98 | DMSO-d₆ | Confirms the formation of the 1H-benzimidazole moiety in the complex. | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Confirmation

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the 1H-benzimidazole zinc hydrate complex. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum provides a fingerprint of the electronic structure of the compound.

The UV-Vis spectrum of 1H-benzimidazole typically displays intense absorption bands corresponding to π-π* transitions within the aromatic system. Upon coordination with a zinc(II) ion, which has a d¹⁰ electronic configuration and is redox-inactive, these bands may exhibit shifts in wavelength (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects) nih.gov. These spectral changes are clear indicators of complex formation. New bands, often attributed to ligand-to-metal charge transfer (LMCT), may also appear researchgate.net. For instance, in a study of related zinc-benzimidazole complexes, absorption bands were observed at wavelengths including 212, 291, 317, 330, and 363 nm, confirming the presence of the metal in the complex nih.gov.

Table 3: UV-Vis Absorption Maxima (λ_max) for a Representative Zinc-Benzimidazole Complex

| λ_max (nm) | Molar Absorptivity (ε, cm⁻¹ mol⁻¹ dm³) | Solvent | Assignment | Reference |

| 212 | 33,500 | MeCN | π-π* transition | nih.gov |

| 291 | 7,100 | MeCN | π-π* transition | nih.gov |

| 317 | 12,900 | MeCN | π-π* / n-π* transition | nih.gov |

| 330 | 15,000 | MeCN | π-π* / n-π* transition | nih.gov |

| 363 | 1,500 | MeCN | Charge Transfer | nih.gov |

Mass Spectrometry (MS, FAB MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the composition of 1H-benzimidazole zinc hydrate. Techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are particularly useful for analyzing coordination compounds.

The mass spectrum provides the mass-to-charge ratio (m/z) of the intact complex, often observed as a pseudomolecular ion such as [M+H]⁺ or [M+Na]⁺. For example, ESI-MS analysis of a zinc complex with a bis-benzimidazole derivative showed a peak at m/z = 483.0718, corresponding to the [M+H]⁺ ion, which aligns with the calculated value nih.gov. The isotopic distribution pattern of zinc, with its multiple stable isotopes, provides a characteristic signature in the mass spectrum that confirms its presence in the complex researchgate.net. Fragmentation analysis, where the complex is broken down into smaller pieces within the mass spectrometer, can offer additional structural information about how the ligands are connected to the metal center researchgate.net.

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Stability Studies

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability and decomposition behavior of 1H-benzimidazole zinc hydrate.

TGA measures the change in mass of a sample as a function of temperature. For hydrated zinc complexes, the TGA curve typically shows an initial weight loss at relatively low temperatures (e.g., 80–120°C), which corresponds to the removal of water molecules of hydration . This is followed by one or more decomposition steps at higher temperatures (e.g., 200–300°C), where the benzimidazole ligand degrades . The final residue at the end of the analysis is typically zinc oxide (ZnO) nih.gov. The decomposition temperature provides a measure of the thermal stability of the complex; for example, polymeric zinc-benzimidazole structures can exhibit higher thermal stability, with decomposition occurring above 300°C .

DSC measures the heat flow into or out of a sample as it is heated, revealing information about phase transitions, such as melting and crystallization, as well as the enthalpy changes associated with decomposition nih.gov.

Table 4: Thermal Decomposition Stages of Hydrated Zinc-Benzimidazole Complexes from TGA

| Temperature Range (°C) | Weight Loss Event | Observation | Reference |

| 80–120 | Loss of H₂O | Corresponds to the removal of water of hydration. | |

| 200–300 | Ligand Decomposition | Degradation of the benzimidazole ligand. | |

| >300 | Final Residue Formation | Formation of stable zinc oxide (ZnO). | nih.gov |

Elemental Analysis (EA, FAAS, ICP) for Stoichiometric Determination

Elemental analysis is a cornerstone technique for determining the empirical formula of a newly synthesized compound. For 1H-benzimidazole zinc hydrate, this involves quantifying the percentage by weight of carbon (C), hydrogen (H), and nitrogen (N) using an elemental analyzer (EA).

The zinc content is typically determined by atomic absorption spectroscopy (AAS), such as Flame Atomic Absorption Spectrometry (FAAS), or by Inductively Coupled Plasma (ICP) Optical Emission Spectrometry nih.govnih.gov. The experimentally determined percentages are then compared with the calculated theoretical values for the proposed molecular formula. A close agreement between the found and calculated values confirms the stoichiometry of the complex, including the ratio of benzimidazole ligands and water molecules to the zinc ion nih.govnih.gov. For instance, a systematic study of zinc coordination compounds used EA and FAAS to determine their stoichiometry nih.gov.

Table 5: Example of Elemental Analysis Data for a Zinc-Benzimidazole Complex (C₂₆H₁₈N₄O₂Zn)

| Element | Calculated (%) | Found (%) | Method | Reference |

| Zinc (Zn) | 13.4 | 13.5 | ICP | nih.gov |

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze the bulk properties of crystalline materials like 1H-benzimidazole zinc hydrate. The technique provides information on the crystal structure, phase purity, and crystallinity of the synthesized powder.

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and intensities of the peaks are characteristic of a specific crystalline structure. For a newly synthesized complex, the experimental PXRD pattern can be compared to a simulated pattern generated from single-crystal X-ray diffraction data, if available, to confirm that the bulk material has the same structure as the single crystal rsc.orgresearchgate.net. Differences between the experimental and simulated patterns might indicate the presence of solvent molecules in the crystal lattice or other structural variations rsc.org. The sharpness of the diffraction peaks is an indicator of the degree of crystallinity; sharp, well-defined peaks suggest a highly crystalline material researchgate.net.

Computational Chemistry and Theoretical Investigations of 1h Benzimidazole Zinc Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating metal complexes. researchgate.netnsu.ruresearchgate.netsemanticscholar.orgnih.gov It offers a robust framework for studying the electronic structure and geometry of molecules like 1H-benzimidazole zinc hydrate (B1144303). These calculations are crucial for understanding the fundamental properties that govern the compound's behavior. The B3LYP hybrid functional is commonly used for such calculations, often paired with basis sets like 6-31G(d) or 6-311G(d,p) to achieve a balance between accuracy and computational cost. nih.govnih.govnih.gov

The energetics of different possible conformations (isomers or rotamers) can be compared to identify the global minimum energy structure. This information is vital for understanding the compound's stability and the preferred spatial arrangement of its constituent parts.

Table 1: Representative Theoretical Bond Parameters for a Coordinated Benzimidazole (B57391) Ligand (Illustrative)

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | Zn-N (imidazole) | ~2.0 - 2.2 |

| Bond Length | C=N | ~1.35 |

| Bond Length | C-N | ~1.39 |

| Bond Angle | N-Zn-N | ~109.5° (for tetrahedral) |

| Dihedral Angle | Benzene-Imidazole | Varies (influences planarity) |

Note: This table is illustrative, based on typical values from DFT calculations on related zinc-benzimidazole complexes. Actual values for 1H-benzimidazole zinc hydrate would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comniscpr.res.in The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. libretexts.org

For zinc-benzimidazole complexes, DFT calculations show that the HOMO is often localized on the benzimidazole ligand, specifically the π-system of the aromatic rings, while the LUMO may be distributed over the ligand or involve the metal center. rsc.orgnih.gov The coordination to the zinc ion typically lowers the energy of the ligand's orbitals.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated: mdpi.com

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's reactivity, helping to predict how it will interact with other chemical species. mdpi.comrsc.org

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors (Illustrative)

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.8 |

| Energy Gap | ΔE | 4.7 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.8 |

| Chemical Hardness | η | 2.35 |

| Global Softness | S | 0.21 |

| Electrophilicity Index | ω | 2.05 |

Note: These values are hypothetical and serve to illustrate the types of data generated from DFT calculations on zinc-benzimidazole systems. rsc.orgnih.gov

Theoretical Spectroscopic Data Prediction and Comparison with Experimental Data

Computational methods are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.netnih.govresearchgate.net These theoretical chemical shifts can be correlated with experimental data to aid in the structural elucidation of the complex in solution. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated to simulate the effect of the solvent on the NMR parameters. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating the electronic transitions that give rise to UV-Vis absorption spectra. nih.govrsc.orgrsc.org This analysis provides information about the energies of excited states and the oscillator strengths of the transitions. The calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the benzimidazole ligand or ligand-to-metal charge transfer (LMCT) transitions. rsc.org

Molecular Dynamics Simulations for Dynamic Behavior and Solution-State Stability

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. ekb.egsemanticscholar.org An MD simulation for 1H-benzimidazole zinc hydrate would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces on each atom at discrete time steps.

This approach can be used to:

Assess Stability in Solution: MD simulations can reveal whether the complex remains intact in a solvent environment or if ligands dissociate. The stability of the coordination between the zinc ion, benzimidazole, and water molecules can be monitored throughout the simulation.

Study Conformational Dynamics: The simulation can explore different conformations of the complex that are accessible at a given temperature, providing a more realistic picture of its behavior than a single static structure.

Analyze Solvation: MD simulations provide a detailed view of the solvation shell around the complex, showing how solvent molecules (water) arrange themselves and interact with the solute through hydrogen bonding and other non-covalent interactions.

Quantum Chemical Characterization of Metal-Ligand Bonding and Electronic Properties

Quantum chemical calculations offer a deep understanding of the nature of the bond between the zinc metal center and the 1H-benzimidazole ligand. Natural Bond Orbital (NBO) analysis is a common technique used to study charge distribution, hybridization, and donor-acceptor interactions within the molecule. nih.govrsc.org

NBO analysis can quantify the charge transfer from the lone pair of the benzimidazole nitrogen atom to the vacant orbitals of the zinc(II) ion, providing a clear picture of the coordinate covalent bond. It reveals the hybridization of the zinc and nitrogen orbitals involved in bonding and calculates the stabilization energy associated with this charge transfer interaction. In zinc(II) complexes, which have a d¹⁰ electronic configuration, the bonding is primarily characterized by the ligand donating electrons to the metal center (L→M charge transfer). researchgate.net The analysis of electronic properties, such as the molecular electrostatic potential (MEP) map, can also be performed. The MEP map visually represents the charge distribution and is useful for predicting sites of electrophilic and nucleophilic attack. dergipark.org.tr

Advanced Research on Functional Properties of 1h Benzimidazole Zinc Hydrate Complexes

Biological Activity Research at the Molecular and Cellular Level

Research into the functional properties of 1H-benzimidazole zinc hydrate (B1144303) complexes has revealed a wide spectrum of biological activities at the molecular and cellular levels. These compounds, which merge the versatile benzimidazole (B57391) scaffold with the essential trace element zinc, have been the focus of extensive investigation for their therapeutic potential. The inherent biological significance of both the benzimidazole nucleus, a key component in molecules like vitamin B12, and zinc ions, which are crucial for the function of numerous enzymes, provides a strong foundation for the development of novel metallodrugs. nih.govmdpi.com

In Vitro Studies on Cellular Interactions and Growth Inhibition (e.g., Glioblastoma, Neuroblastoma, Lung Adenocarcinoma Cell Lines)

The cytotoxic potential of zinc-benzimidazole complexes against various cancer cell lines has been a primary area of investigation. Studies have demonstrated that the conversion of benzimidazole derivative ligands into their respective zinc complexes can significantly enhance their anticancer properties. nih.govnih.govresearchgate.net These complexes have been evaluated for their ability to inhibit the growth of aggressive cancer cell lines, including glioblastoma (T98G), neuroblastoma (SK-N-AS), and lung adenocarcinoma (A549). nih.govnih.gov

In one study, a series of zinc coordination compounds with benzimidazole derivatives showed much stronger activity than etoposide, a standard chemotherapeutic agent used in the treatment of glioblastoma, neuroblastoma, and lung cancer. nih.gov For instance, two specific complexes, designated C1 and C4, were found to selectively inhibit the growth of T98G glioblastoma cells with IC₅₀ values of 30.05 µg/mL and 24.29 µg/mL, respectively. nih.gov Further research has expanded the scope to other cancer types, with studies showing that zinc(II) complexes containing bis-benzimidazole derivatives can inhibit the proliferation of lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells, with some complexes showing IC₅₀ values below 10.4 µM. royalsocietypublishing.org Similarly, novel benzimidazole-hydrazone derivatives have demonstrated cytotoxic effects against colon cancer (HT-29), breast cancer (MCF-7), and rat glioblastoma (C6) cells. nih.gov The mechanism of action is often linked to the induction of DNA fragmentation and cell cycle arrest. oncologyradiotherapy.com

Table 1: In Vitro Cytotoxicity (IC₅₀) of Selected Zinc-Benzimidazole Complexes Against Cancer Cell Lines

| Complex | Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| C1 | T98G | Glioblastoma | 30.05 | nih.gov |

| C4 | T98G | Glioblastoma | 24.29 | nih.gov |

| - | A549 | Lung Cancer | <10.4 µM | royalsocietypublishing.org |

| - | MDA-MB-231 | Breast Cancer | <10.4 µM | royalsocietypublishing.org |

| - | PC3 | Prostate Cancer | <10.4 µM | royalsocietypublishing.org |

Structure-Activity Relationship (SAR) Studies for Biological Applications

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of benzimidazole-based compounds. nih.govrroij.com The benzimidazole scaffold is highly versatile, allowing for substitutions at various positions that can significantly alter its biological activity. rroij.comresearchgate.net The fusion of benzene (B151609) and imidazole (B134444) rings creates a stable, aromatic structure that can interact with biological targets through metal ion coordination, π–π stacking, and hydrogen bonding. researchgate.net

Mechanistic Investigations of Antimicrobial Activity (Antibacterial, Antifungal)

Zinc-benzimidazole complexes have demonstrated notable antimicrobial properties. nih.govnih.gov The mechanisms underlying this activity are multifaceted and are often enhanced by the presence of the zinc ion. One widely accepted explanation is based on chelation theory, which posits that the coordination of the metal ion reduces its polarity, thereby increasing the lipophilicity of the complex. scispace.com This enhanced lipophilicity facilitates the compound's transport across the microbial cell membrane. mdpi.com

Once inside the cell, these complexes can exert their antimicrobial effects through several pathways:

Interaction with DNA : The planar structure of the benzimidazole ring allows for intercalation with DNA, disrupting replication and transcription processes. mdpi.com

Enzyme Inhibition : The complexes can bind to the active sites of essential microbial enzymes, blocking their function. mdpi.com This can include interference with respiratory processes or protein synthesis. mdpi.com

Disruption of Zinc Homeostasis : As zinc is a redox-inactive metal essential for thousands of proteins, introducing an external zinc complex can disrupt the pathogen's carefully regulated zinc homeostasis, leading to intoxication. mdpi.com

Inhibition of Ergosterol Biosynthesis : In fungi, some benzimidazole compounds are known to inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane, leading to membrane disruption and cell death. nih.govbohrium.comresearchgate.net

Studies have shown that zinc complexes can exhibit mild to moderate activity against Gram-positive bacteria, with an increase in bioactivity observed for the complexes compared to the free ligands. nih.gov However, activity against Gram-negative bacteria and yeasts has been reported as limited in some cases. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of a Zinc-Benzimidazole Complex Against Selected Bacteria

| Bacterial Strain (Gram-positive) | MIC (mg/L) | Reference |

|---|---|---|

| Staphylococcus aureus NCTC 4163 | 125 | nih.gov |

| Staphylococcus epidermidis ATCC 12228 | 250 | nih.gov |

| Micrococcus luteus ATCC 10240 | 500 | nih.gov |

| Bacillus subtilis ATCC 6633 | 250 | nih.gov |

| Bacillus cereus ATCC 11778 | 250 | nih.gov |

Exploration of Interaction with Biomolecules (e.g., DNA Binding)

The interaction of 1H-benzimidazole zinc complexes with biomolecules, particularly DNA, is a key aspect of their mechanism of action. The benzimidazole scaffold is structurally similar to purine bases found in nucleic acids, which facilitates its ability to bind effectively to DNA. rsc.org The planar nature of these heterocyclic ligands allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. mdpi.comrsc.org

The formation of a metal complex can significantly enhance this DNA binding affinity compared to the free ligand. rsc.org The binding strength is quantified by the binding constant (Kb), which can be determined experimentally using techniques like UV/Visible absorption spectroscopy and DNA thermal denaturation studies. rsc.org Research on benzimidazole Schiff base metal complexes has shown that they act as moderate to strong DNA binders. For example, a copper(II) complex of one such ligand exhibited the highest binding constant with a Kb value of 3.27 × 10⁵ M⁻¹. rsc.org This strong interaction with DNA can disrupt its structure and function, leading to the inhibition of cellular replication and ultimately contributing to the cytotoxic and antimicrobial effects of the compounds. rsc.org

Table 3: DNA Binding Constants (Kb) for Representative Benzimidazole Schiff Base Metal Complexes

| Complex | Binding Constant (Kb) (M⁻¹) | Reference |

|---|---|---|

| [Cu(L₁)Cl₂] | 3.27 × 10⁵ | rsc.org |

| [Co(L₁)Cl₂] | 1.15 × 10⁵ | rsc.org |

| [Ni(L₁)Cl₂] | 6.40 × 10³ | rsc.org |

| [Zn(L₁)Cl₂] | 1.08 × 10⁵ | rsc.org |

Note: Data is for representative metal complexes with benzimidazole-derived ligands to illustrate the principle of DNA binding.

Research into Enzyme Mimicry and Bio-recognition Processes (e.g., Zinc-Metalloenzyme Active Site Models)

The structural and functional modeling of the active sites of metalloenzymes is a significant area of research in bioinorganic chemistry. Zinc-benzimidazole complexes are particularly well-suited for this purpose due to their ability to replicate the coordination environment of zinc ions in natural enzymes. nih.gov Many enzymes, such as carbonic anhydrases and metallo-β-lactamases, contain a zinc(II) ion in their active site that is essential for their catalytic function. nih.govnih.gov

Researchers have synthesized zinc(II) complexes with benzimidazole-based ligands that successfully mimic the catalytic activity of certain enzymes. For example, a zinc(II) metal-organic complex featuring a 2-(2-aminophenyl)-1H-benzimidazole ligand was shown to exhibit catecholase mimicking activity. researchgate.net This demonstrates the potential of these synthetic complexes to act as functional analogs of natural enzymes, providing insights into biological processes and serving as catalysts for "green" chemical synthesis. researchgate.net Furthermore, the study of how these complexes interact with and inhibit metalloenzymes, such as the inhibition of metallo-β-lactamase NDM-1 by zinc-binding benzimidazoles, provides valuable information for designing new therapeutic agents that can target specific enzymatic pathways. nih.gov

In Vitro Antidiabetic and Antioxidant Properties Research

The benzimidazole scaffold is recognized for a broad spectrum of biological activities, including potential antidiabetic and antioxidant properties. nih.govresearchgate.net Research in this area explores the ability of these compounds to mitigate oxidative stress, a condition implicated in numerous diseases, including diabetes. The antioxidant capacity of these molecules is often evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity assay. mdpi.com

The antioxidant properties of these complexes can be attributed to both the organic ligand and the zinc ion. The aromatic benzimidazole structure can stabilize and delocalize free radicals. mdpi.com The zinc ion itself plays a vital role in maintaining oxidative balance in the body, as it is a key component of antioxidant enzymes like zinc-copper superoxide dismutase. mdpi.com The presence of zinc helps prevent oxidative damage to biomolecules, including DNA. mdpi.com By combining the inherent antioxidant potential of the benzimidazole nucleus with the biological role of zinc, these complexes represent a promising avenue for the development of novel antioxidant agents. mdpi.com

Anthelmintic Activity Research

The coordination of 1H-benzimidazole derivatives with zinc has been shown to significantly enhance their anthelmintic (antiparasitic) properties. Research into novel Zn(II) mononuclear complexes with 1H-benzimidazole-2-yl hydrazone ligands has demonstrated a notable increase in activity against parasites such as Dicrocoelium lanceatum and Fasciola hepatica when compared to the free hydrazone ligands.

In one study, the anthelmintic activity of the free ligands (L1-L3) was observed to decrease with certain substitutions, showing efficacies ranging from 16% to 78% depending on the parasite. However, upon coordination with a zinc cation, the activity of these compounds increased by 1.5 to 2 times. mdpi.com Notably, one specific zinc complex reached 100% efficacy, a significant improvement that highlights the potential of these metal complexes in the development of new anthelmintic drugs. mdpi.com This enhancement suggests that the zinc ion plays a crucial role in the biological activity of the benzimidazole compound.

Further studies on various benzimidazolyl-2-hydrazones have confirmed their potential as anthelmintic agents. Research on their effect against Trichinella spiralis larvae in vitro showed that some derivatives exerted 100% activity after a 24-hour incubation period. nih.gov It has been suggested that the mechanism of action for these compounds involves the inhibition of tubulin polymerization, a mode of action similar to other known benzimidazole-based anthelmintics. nih.gov

Table 1: Comparative Anthelmintic Activity of Hydrazone Ligands and Their Zinc(II) Complexes

| Compound/Complex | Target Parasite | Activity (%) |

|---|---|---|

| Ligand L1 | Dicrocoelium lanceatum | 78 |

| Ligand L1 | Fasciola hepatica | 69 |

| Zinc Complex of L1 | Dicrocoelium lanceatum | 100 |

| Ligand L2 | Dicrocoelium lanceatum | 54 |

| Ligand L2 | Fasciola hepatica | 57 |

| Ligand L3 | Dicrocoelium lanceatum | 27 |

| Ligand L3 | Fasciola hepatica | 16 |

Data sourced from MDPI mdpi.com

Catalytic Applications and Material Science Research

Zinc-benzimidazole complexes and related zinc-based catalysts have emerged as efficient and environmentally friendly tools for various organic transformations. Their applications are particularly notable in the synthesis of benzimidazole derivatives and the chemical fixation of carbon dioxide.

Synthesis of Benzimidazole Derivatives: Several studies have demonstrated the high catalytic reactivity of zinc-based nanoparticles, such as ZnO and ZnS, in the synthesis of 2-substituted 1H-benzimidazoles. nih.govajgreenchem.com These methods involve the cyclocondensation of o-phenylenediamine (B120857) with various aldehydes. The use of nano-catalysts like ZnO-NPs offers significant advantages, including higher product yields, shorter reaction times, and the ability to recycle the catalyst. nih.gov Similarly, zinc sulfide (B99878) (nano-ZnS) has been used as a heterogeneous catalyst in ethanol, providing high yields under mild reaction conditions. ajgreenchem.comaacmanchar.edu.in Other catalytic systems, such as Zn-proline and polymer-supported zinc catalysts, have also been developed for the efficient and selective synthesis of these derivatives in aqueous or environmentally benign solvent systems. scispace.comrsc.org

CO₂ Cycloaddition: Zinc(II) coordination polymers have proven to be effective heterogeneous catalysts for the cycloaddition of CO₂ to epoxides, a valuable reaction for carbon capture and utilization. mdpi.com For instance, a micron-sized Zn(II) coordination polymer incorporating a 1,3-bis(benzimidazole-1-yl)-2-propanol ligand demonstrated efficiency in catalyzing this reaction at room temperature. mdpi.com The synergistic effect between zinc salts (like ZnI₂) and imidazole-based compounds has been highlighted as crucial for high catalytic activity, enabling the reaction to proceed efficiently under mild, solvent-free conditions with atmospheric CO₂ pressure. researchgate.net

Table 2: Performance of Zinc-Based Catalysts in Benzimidazole Synthesis

| Catalyst | Aldehyde Reactant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| ZnO-NPs | Salicylaldehyde | Ethanol | 70 | >90 |

| Nano-ZnS | Substituted Aldehydes | Ethanol | 70 | High |

| ZnFe₂O₄ | Aromatic Aldehydes | - | Ultrasound | 88-92 |

| Zn-proline | Benzaldehyde | Water | Ambient | 42-92 |

Data sourced from PMC, Asian Journal of Green Chemistry, Chemistry Journal of Moldova, and SciSpace nih.govajgreenchem.comscispace.comichem.md

1H-Benzimidazole zinc hydrate complexes exhibit a range of interesting luminescent and photophysical properties, making them promising candidates for optoelectronic materials. These properties are often linked to intraligand π–π* and n–π* transitions. mdpi.com

Several novel Zn(II) mononuclear complexes have been shown to demonstrate excitation-dependent emission, where the color of the emitted light changes (e.g., from blue to green) as the excitation wavelength is increased. mdpi.com Some of these complexes also display reversible mechanochromic luminescence, changing their fluorescence color upon grinding due to the loss of solvent molecules, and vapochromic behavior, where the luminescence is altered by the adsorption of solvent vapors. mdpi.com

The solid-state fluorescence of these zinc complexes can range from violet to cyan at room temperature. mdpi.com For example, a one-dimensional zinc(II) coordination polymer incorporating a benzimidazole-tetrazole ligand exhibits fluorescence with emission peaks at 334 and 350 nm. nih.gov The quantum yields of these materials can be enhanced through the chelation-induced emission enhancement (CHEF) effect upon complexation with zinc. nih.govrsc.org These diverse luminescent behaviors, including dual-band emission and high quantum yields in some cases, underscore their potential for use in applications such as Organic Light-Emitting Diodes (OLEDs). researchgate.netacademie-sciences.fr

Table 3: Photophysical Properties of Selected 1H-Benzimidazole Zinc Complexes

| Complex Type | Property Observed | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|---|

| ZnL₂Cl₂ Hydrazone Complex 1 | Excitation-dependent emission | 517 - 525 | - |

| ZnL₂Cl₂ Hydrazone Complex 2 | Weak blue emission | 406 | 1.8 |

| ZnL₂Cl₂ Hydrazone Complex 3 | Weak blue emission | 411 | 1.1 |

| 1D Zn(II) Coordination Polymer | Solid-state fluorescence | 334, 350 | - |

| [Zn(HLb)X₂] | Yellow emission | - | Enhanced by CHEF |

Data sourced from MDPI, PubMed, and Dalton Transactions (RSC Publishing) mdpi.comnih.govnih.gov

The combination of zinc ions and 1H-benzimidazole-based ligands is a fertile ground for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers with diverse structures and functionalities. nih.gov These materials are constructed from metal ions or clusters linked by organic bridging ligands, resulting in crystalline, porous structures. osti.gov

Researchers have successfully synthesized 1D, 2D, and 3D frameworks using this approach. For example, a 1D zinc(II) coordination polymer has been created using 1-[(1H-benzimidazol-2-yl)methyl]-1H-tetrazole, which self-assembles into a 3D supramolecular architecture through hydrogen bonds. nih.gov The direct synthesis of 2D zinc(II)-benzimidazole-acetate (Zn(Bim)OAc) MOF nanosheets has also been reported. osti.gov These nanosheets, with a thickness of around 7 nm, are promising for applications like gas separation membranes. osti.gov

The properties of these MOFs and coordination polymers can be tuned by carefully selecting the organic ligands. Ternary coordination polymers using ligands like 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole have been developed as dual-functional luminescent probes. mdpi.com The solvothermal synthesis of a novel Zn(II) organic framework with 2-phenyl benzimidazole (ZPBIF-1) has yielded a material effective for removing organic dyes from aqueous solutions. nih.gov

The unique coordination and photophysical properties of 1H-benzimidazole zinc complexes make them highly suitable for applications in chemical sensing and ion exchange.

Sensor Development: Benzimidazole-based compounds have been designed as "turn-on" fluorescent sensors that are highly selective for Zn²⁺ ions. researchgate.net These sensors exhibit a significant increase in fluorescence intensity upon binding with zinc, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.netrsc.org A sensor based on 8-aminoquinoline bearing a benzimidazole moiety showed a highly sensitive and selective response to Zn²⁺, with a detection limit calculated to be 1.76 x 10⁻⁷ M. nih.gov The selectivity of these sensors allows for the detection of Zn²⁺ even in the presence of other competitive metal ions, making them applicable for analysis in biological and environmental samples. researchgate.netnih.gov

Ion Exchange: Two-dimensional, water-stable zinc-benzimidazole framework nanosheets (Zn(Bim)(OAc)) have been evaluated for their ability to capture heavy metals from aquatic systems. uq.edu.aumonash.edu These ultrathin nanosheets, with a high surface area and numerous exposed active sites, demonstrate remarkable adsorption capacities for ions like Pb(II) and Cu(II). uq.edu.au The process is rapid and highly selective, attributed to the strong affinity of the imino and hydroxyl groups within the framework for these specific heavy metals. uq.edu.au Furthermore, sodium montmorillonite clay particles intercalated with benzimidazole and zinc cations have been developed as smart ion-exchange pigments for active corrosion protection in coatings.

Table 4: Application of Zinc-Benzimidazole Materials in Sensing and Ion Exchange

| Material | Application | Target Ion | Key Finding |

|---|---|---|---|

| Benzimidazole-phenol compound (HL) | Fluorescent Sensor | Zn²⁺ | "Turn-on" sensor, detects as low as 39.91 nM. researchgate.net |

| 8-aminoquinoline-benzimidazole (L1) | Fluorescent Sensor | Zn²⁺ | Detection limit of 1.76 x 10⁻⁷ M. nih.gov |

| 2D Zn(Bim)(OAc) Nanosheets | Ion Exchange Adsorbent | Pb(II), Cu(II) | High adsorption capacity (253.8 mg/g for Pb(II)). uq.edu.au |

| BIA⁺ and Zn²⁺ intercalated clay | Ion Exchange Pigment | Corrosive ions | Provides active corrosion protection. |

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of environmentally benign and efficient synthetic methodologies for 1H-benzimidazole;zinc;hydrate (B1144303) and its derivatives is a primary focus of ongoing research. Traditional synthetic methods often involve harsh reaction conditions and the use of hazardous solvents. scispace.com Future research is geared towards overcoming these limitations through the adoption of green chemistry principles.

Key areas of development include:

Solvent-Free and Aqueous Synthesis: Researchers are exploring solvent-free reaction conditions and the use of water as a green solvent to minimize the environmental impact of the synthesis process. scispace.comsemanticscholar.org Zinc-proline complexes have been shown to be effective catalysts for the synthesis of 1,2-disubstituted benzimidazoles in water at ambient temperature. scispace.com

Heterogeneous Catalysis: The use of reusable heterogeneous catalysts, such as zinc-based nanoparticles (e.g., ZnO NPs, ZnS NPs) and zinc boron nitride (Zn-BNT), offers significant advantages in terms of catalyst recovery and recyclability. nih.govmdpi.comajgreenchem.comaacmanchar.edu.in These catalysts have demonstrated high yields and shorter reaction times in the synthesis of benzimidazole (B57391) derivatives. mdpi.comajgreenchem.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating the synthesis of benzimidazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.govresearchgate.net

Table 1: Comparison of Synthetic Methods for Benzimidazole Derivatives

| Method | Catalyst | Solvent | Key Advantages |

|---|---|---|---|

| Conventional | p-TsOH, etc. | Organic Solvents | Established methods |

| Solvent-Free | Zinc chloride | None | Environmentally friendly, high efficiency semanticscholar.org |

| Aqueous | Zn(proline)2 | Water | Green solvent, recyclable catalyst scispace.com |

| Nanocatalysis | ZnO NPs, ZnS NPs | Ethanol | High yields, short reaction times, reusable catalyst mdpi.comajgreenchem.com |

| Microwave-Assisted | Zn-BNT | Acetonitrile | Rapid synthesis, high yields nih.govresearchgate.net |

Advanced Characterization Techniques and In Situ Studies of Dynamic Processes

A deeper understanding of the structure-property relationships in 1H-benzimidazole;zinc;hydrate complexes necessitates the use of advanced characterization techniques. While standard analytical methods such as FT-IR, NMR, and mass spectrometry are routinely employed, future research will increasingly rely on more sophisticated techniques to probe the dynamic behavior of these complexes. nih.govnih.gov

Emerging characterization approaches include:

Single-Crystal X-ray Diffraction: This technique provides precise information about the solid-state structure, including bond lengths, bond angles, and coordination geometries of zinc complexes. nih.govconicet.gov.ar

Thermo-Gravimetric Analysis (TGA): TGA is crucial for studying the thermal stability of these complexes and understanding the role of hydrate molecules. nih.govnih.gov

In Situ Spectroscopy: Techniques such as in situ FT-IR and Raman spectroscopy can provide real-time information about the reaction intermediates and mechanistic pathways in catalytic processes involving zinc-benzimidazole complexes.

Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of these complexes in solution. nih.gov

Rational Design of Targeted Complexes with Tunable and Multifunctional Properties

The ability to rationally design zinc-benzimidazole complexes with tailored properties is a key driver for their application in diverse fields, from medicine to materials science. researchgate.netresearchgate.net By modifying the benzimidazole ligand and the coordination environment of the zinc ion, researchers can fine-tune the electronic, optical, and biological properties of the resulting complexes. rsc.org

Future design strategies will focus on: